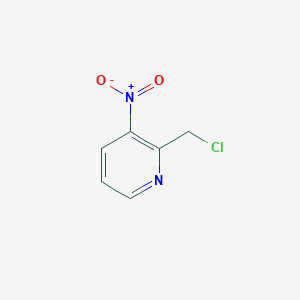

2-(Chloromethyl)-3-nitropyridine

Description

2-(Chloromethyl)-3-nitropyridine is a substituted pyridine derivative featuring a chloromethyl (-CH$2$Cl) group at position 2 and a nitro (-NO$2$) group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The chloromethyl group acts as a reactive site for nucleophilic substitution, while the nitro group stabilizes the aromatic ring through electron-withdrawing effects, directing further functionalization.

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

2-(chloromethyl)-3-nitropyridine |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4H2 |

InChI Key |

ULOYFTVVYHGIHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: 2-(Chloromethyl)-3-nitropyridine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry.

Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The nitro group is particularly important for its bioactivity.

Medicine: The compound and its derivatives are investigated for their potential use as pharmaceutical agents. They are explored for their efficacy in treating bacterial infections and certain types of cancer.

Industry: In the industrial sector, 2-(Chloromethyl)-3-nitropyridine is used in the production of dyes, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The biological activity of 2-(Chloromethyl)-3-nitropyridine is primarily due to its ability to interact with nucleophilic sites in biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to antimicrobial or anticancer effects. The chloromethyl group can also form covalent bonds with nucleophiles in biological systems, further contributing to its bioactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, impacting reactivity, stability, and applications.

Table 1: Substituent Positions and Molecular Properties

Physical Properties

- Crystallography :

- Solubility : Methyl and methoxy substituents (e.g., in 2-Chloro-5-methyl-3-nitropyridine) enhance solubility in organic solvents compared to chloromethyl derivatives .

Biological Activity

2-(Chloromethyl)-3-nitropyridine is a member of the nitropyridine family, characterized by its unique structural features, including a chloromethyl group at the 2-position and a nitro group at the 3-position of the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C₆H₅ClN₂O₂

- Structural Features :

- Chloromethyl Group : Enhances lipophilicity and facilitates biological interactions.

- Nitro Group : Known for contributing to various biological activities through mechanisms such as redox reactions.

Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. Research indicates that 2-(Chloromethyl)-3-nitropyridine exhibits significant antibacterial activity, potentially by interfering with cellular processes essential for bacterial survival .

| Compound | Activity Type | Mechanism |

|---|---|---|

| 2-(Chloromethyl)-3-nitropyridine | Antibacterial | DNA damage via reactive intermediates |

| Metronidazole | Antibacterial | Nitro reduction leads to toxic species |

Anticancer Activity

Studies have shown that 2-(Chloromethyl)-3-nitropyridine may possess cytotoxic effects against certain cancer cell lines. The presence of both chloromethyl and nitro groups is believed to enhance its ability to interact with cellular targets, potentially leading to apoptosis in malignant cells.

Anti-inflammatory Activity

The compound's structure allows it to modulate inflammatory pathways. It has been suggested that derivatives of nitropyridines can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This suggests a potential application in treating conditions such as rheumatoid arthritis and psoriasis.

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of nitropyridines, including 2-(Chloromethyl)-3-nitropyridine, showed effective inhibition of bacterial growth in vitro. The mechanism involved the formation of toxic metabolites that bind covalently to DNA, resulting in cell death .

- Cytotoxicity Against Cancer Cells : Research indicated that this compound could induce apoptosis in specific cancer cell lines through mechanisms involving oxidative stress and DNA damage. These findings highlight its potential as a lead compound in cancer therapeutics.

The biological activity of 2-(Chloromethyl)-3-nitropyridine is primarily attributed to its ability to undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with nucleophiles within biological systems, disrupting normal cellular functions.

- Antibacterial Mechanism : Reduction of the nitro group leads to the formation of reactive nitrogen species that damage DNA.

- Cytotoxic Mechanism : Induction of oxidative stress results in apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.